3-氨基-6-(乙硫基)吡啶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

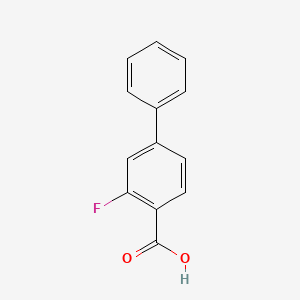

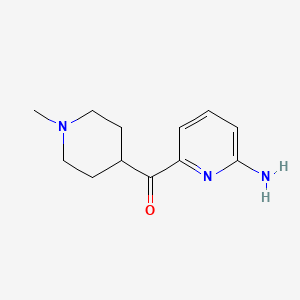

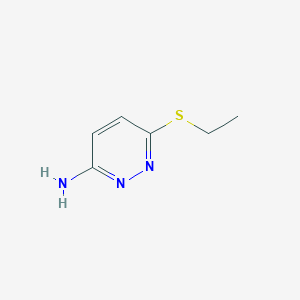

3-Amino-6-(ethylthio)pyridazine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The ethylthio substituent at position 6 indicates the presence of an ethyl group attached to a sulfur atom, which is then connected to the pyridazine ring. This structure is a key building block for synthesizing various heterocyclic compounds with potential biological activities, such as antibacterial, herbicidal, and insecticidal properties.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine involves the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another example is the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate, which is performed in five steps with a moderate total yield . These methods demonstrate the versatility of pyridazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, the crystal structure of certain triazabicyclo[3.3.1]nonane derivatives derived from 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde has been determined by X-ray analysis . Similarly, the molecular and crystal structure of a pyrano[2,3-c]pyrazole derivative was established, showcasing the diverse structural possibilities within this class of compounds .

Chemical Reactions Analysis

Pyridazine derivatives undergo a wide range of chemical reactions, allowing for the synthesis of various heterocyclic systems. For instance, the reaction of amino esters with benzoyl isothiocyanate can afford thiourea derivatives, which can further transform into fused heterocyclic systems . Additionally, the condensation of 5-aminothieno[2,3-c]pyridazine-6-carbonitriles with hydrazine can lead to the synthesis of polyfunctionalized heterocyclic compounds . These reactions are crucial for expanding the chemical diversity and potential applications of pyridazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-(ethylthio)pyridazine derivatives are influenced by their molecular structure. The presence of various functional groups can impart properties such as solubility, reactivity, and biological activity. For example, the antibacterial activities of novel thieno[2,3-c]pyridazines have been evaluated, indicating the potential medicinal applications of these compounds . Similarly, the herbicidal activities of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been assessed through biological testing . These properties are essential for the development of new pharmaceuticals and agrochemicals.

科学研究应用

抗癌潜力

在抗癌研究中,已经开始合成和探索与3-氨基-6-(乙硫基)吡啶嗪结构相关的化合物。例如,与该化合物相关的咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶已显示出作为有丝分裂抑制剂的性质,在小鼠中具有显著的抗肿瘤活性(Temple et al., 1987)。

抗菌活性

还对新型噻吩[2,3-c]吡啶类化合物进行了研究,这些化合物是类似于3-氨基-6-(乙硫基)吡啶嗪的衍生物,展示了抗菌活性。这些化合物已被合成并评估其对各种细菌菌株的有效性(Al-Kamali et al., 2014)。

除草应用

在农业领域,已经探索了3-氨基-6-(乙硫基)吡啶嗪的衍生物的除草活性。已合成并测试了新型3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物,显示出对各种植物物种有希望的除草性能(Xu et al., 2008)。

抑制血小板聚集

一些吡啶嗪衍生物,包括那些与3-氨基-6-(乙硫基)吡啶嗪结构类似的化合物,已被研究作为潜在的血小板聚集抑制剂。这些化合物在这一领域显示出潜力,可能导致在预防血栓方面的治疗应用(Estevez et al., 1998)。

胃抗分泌和细胞保护性能

对与3-氨基-6-(乙硫基)吡啶嗪相关的咪唑并[1,2-a]吡啶和类似物进行的研究已确定它们作为胃抗分泌和细胞保护剂的潜力。这些化合物已被评估用于作为抗溃疡剂(Kaminski et al., 1987)。

抗惊厥和降压效果

一项关于在3-和6-位置取代的吡啶嗪的研究,与3-氨基-6-(乙硫基)吡啶嗪相关,揭示了一些具有显著抗惊厥性能的化合物。此外,发现了一种3,6-二肼基吡啶嗪衍生物具有与降压药相似的药理特性(Druey et al., 1954)。

安全和危害

The safety data sheet for 3-Aminopyridazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .

未来方向

Pyridazines, including 3-Amino-6-(ethylthio)pyridazine, are of enormous interest due to their biological activity. They are often used in the synthesis of pharmaceutical products . The future directions in the field of pyridazine research are likely to focus on exploring their potential applications in drug discovery and development .

作用机制

Target of Action

3-Amino-6-(ethylthio)pyridazine, also known as 6-(ethylthio)pyridazin-3-amine, is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives are known for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, it can be inferred that 3-Amino-6-(ethylthio)pyridazine may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities . Therefore, the results of 3-Amino-6-(ethylthio)pyridazine’s action would likely depend on the specific target and the biochemical context.

属性

IUPAC Name |

6-ethylsulfanylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOKIRODXNMOMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466800 |

Source

|

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(ethylthio)pyridazine | |

CAS RN |

89465-42-9 |

Source

|

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。